2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of alkylating agents such as 4-chloro-1-butanol, which may be generated during the synthesis of active pharmaceutical ingredients (APIs) . The synthesis often employs techniques like gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) for trace-level detection .Scientific Research Applications
Detoxification Pathways
2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one and related compounds are involved in detoxication pathways. A study investigated the metabolism of chloroprene to various chlorinated aldehydes and ketones. It was found that in liver microsomes, several glutathione conjugates were identified, including compounds structurally similar to this compound, demonstrating its role in detoxification processes (Munter, Cottrell, Golding, & Watson, 2003).
Anti-inflammatory Properties
Compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, structurally similar to this compound, have been prepared and tested for anti-inflammatory activity. The study found that compounds with a small lipophilic group in the 6 position and a butan-2-one side chain in the 2 position of the naphthalene ring were most active, indicating the potential of related compounds in anti-inflammatory applications (Goudie, Gaster, Lake, Rose, Freeman, Hughes, & Miller, 1978).
Structural Effects in Hydrolysis
The intramolecularly assisted hydrolysis of compounds like 4-chloro-1-(4′-hydroxyphenyl)butan-1-one, which is structurally related to this compound, has shown to be sensitive to the substitutional pattern on the phenyl ring as well as to the number of methylene groups between the carbonyl carbon and the carbon joined to the chlorine. This research provides insights into the structural effects that impact the hydrolysis of these compounds (Kalyanam & Likhate, 1987).
Synthesis and Activity of Derivatives
Research into the synthesis and antinociceptive activity of derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine, which is related to this compound, has been conducted. This study highlights the chemical versatility and potential therapeutic applications of these derivatives (Radl, Hafner, Hezký, Krejčí, Proška, & Hajicek, 1999).
Properties
IUPAC Name |
2-chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-5-3-7(12)4-6-11/h7-8,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDDMWQRRNVMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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